HKOCl-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

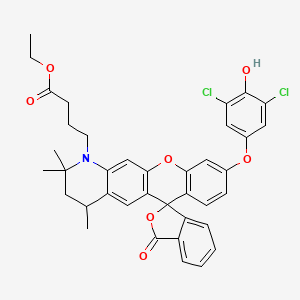

Molecular Formula |

C38H35Cl2NO7 |

|---|---|

Molecular Weight |

688.6 g/mol |

IUPAC Name |

ethyl 4-[9'-(3,5-dichloro-4-hydroxyphenoxy)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoate |

InChI |

InChI=1S/C38H35Cl2NO7/c1-5-45-34(42)11-8-14-41-31-19-33-28(18-25(31)21(2)20-37(41,3)4)38(26-10-7-6-9-24(26)36(44)48-38)27-13-12-22(17-32(27)47-33)46-23-15-29(39)35(43)30(40)16-23/h6-7,9-10,12-13,15-19,21,43H,5,8,11,14,20H2,1-4H3 |

InChI Key |

LUSCIMHITFMNOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCN1C2=CC3=C(C=C2C(CC1(C)C)C)C4(C5=C(O3)C=C(C=C5)OC6=CC(=C(C(=C6)Cl)O)Cl)C7=CC=CC=C7C(=O)O4 |

Origin of Product |

United States |

Foundational & Exploratory

HKOCl-4 Fluorescent Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in both physiological and pathological processes, including innate immunity and inflammatory diseases. Understanding its precise biological functions necessitates sensitive and selective detection methods. This technical guide provides a comprehensive overview of HKOCl-4, a rhodol-based yellow fluorescent probe designed for the highly sensitive and selective detection of HOCl in living cells and tissues. We will delve into its mechanism of action, key performance characteristics, detailed experimental protocols, and applications in biological research, offering a valuable resource for scientists investigating the intricate roles of HOCl in health and disease.

Introduction to this compound

This compound is a fluorescent probe specifically engineered for the detection of hypochlorous acid.[1][2][3][4] It belongs to the rhodol class of fluorophores, which offers advantages over traditional fluorescein-based probes, such as longer absorption and emission wavelengths and improved pH stability.[1] this compound exhibits a robust "turn-on" fluorescent response upon reaction with HOCl, making it an excellent tool for imaging and quantifying this specific ROS in complex biological environments.

To cater to specific research needs, derivatives of this compound have been developed:

-

HKOCl-4r: Designed for enhanced cellular uptake and retention.

-

HKOCl-4m: A mitochondria-targeting variant for monitoring HOCl production within this specific organelle.

These probes have been successfully employed to visualize endogenous HOCl production in macrophages and in animal models of ischemic stroke, highlighting their utility as powerful imaging tools.

Mechanism of HOCl Detection

The detection of HOCl by this compound is predicated on a highly selective chemical reaction. The probe is initially in a non-fluorescent state. Upon interaction with HOCl, it undergoes an oxidative O-dearylation reaction. This irreversible reaction cleaves a specific portion of the molecule, leading to the formation of a highly fluorescent rhodol product. This "turn-on" mechanism ensures a high signal-to-noise ratio, enabling the detection of even subtle changes in HOCl concentration.

Caption: Reaction mechanism of this compound with hypochlorous acid.

Quantitative Data Summary

The performance of a fluorescent probe is defined by several key photophysical and chemical parameters. The following table summarizes the quantitative data for this compound.

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | 530 nm | |

| Emission Wavelength (Em) | 557 nm | |

| Response Time | Reaches plateau within 2 minutes | |

| Selectivity | >20-fold increase in fluorescence for HOCl over other ROS/RNS | |

| Cell Toxicity | Non-toxic in RAW264.7 macrophages up to 50 µM | |

| Working Concentration | 5-10 µM | |

| pH Stability | Stable over a broad pH range |

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in biological research.

Preparation of this compound Stock Solution

For in vitro and cell-based assays, this compound can be prepared as a stock solution in dimethyl sulfoxide (DMSO).

-

Reagents:

-

This compound powder

-

Anhydrous DMSO

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

In Vitro Detection of HOCl

This protocol describes the use of this compound for the detection of HOCl in a cell-free system.

-

Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

HOCl solution of known concentration

-

-

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in potassium phosphate buffer to a final concentration of 5 µM. Note that the final solution will contain a small percentage of DMSO (e.g., 0.1%).

-

Add varying concentrations of HOCl to the this compound working solution.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a fluorometer with excitation at 530 nm and emission at 557 nm.

-

Detection of Endogenous HOCl in Living Cells

This protocol outlines the steps for imaging endogenous HOCl production in cultured cells, such as macrophages.

-

Reagents and Materials:

-

Cultured cells (e.g., RAW264.7 macrophages)

-

Cell culture medium

-

HKOCl-4r or HKOCl-4m stock solution (in DMSO)

-

Stimulant for HOCl production (e.g., phorbol 12-myristate 13-acetate - PMA)

-

Optional: Myeloperoxidase (MPO) inhibitor (e.g., 4-aminobenzoic acid hydrazide - ABAH)

-

Optional: ROS scavenger (e.g., N-acetylcysteine - NAC)

-

Confocal microscope

-

-

Procedure:

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).

-

Stimulation (Optional): To induce HOCl production, treat the cells with a stimulant like PMA.

-

Inhibitor/Scavenger Pre-treatment (Optional): To confirm the specificity of the probe, pre-incubate a subset of cells with an MPO inhibitor (e.g., 50 µM ABAH for 1 hour) or an ROS scavenger (e.g., 1 mM NAC for 20 minutes) before adding the probe.

-

Probe Loading: Incubate the cells with HKOCl-4r or HKOCl-4m at a final concentration of 10 µM in cell culture medium for 30 minutes.

-

Washing: Wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove excess probe.

-

Imaging: Acquire fluorescence images using a confocal microscope with appropriate laser excitation (around 530 nm) and emission filters (around 557 nm).

-

Caption: A typical workflow for detecting cellular HOCl using this compound.

Imaging HOCl in Tissue Samples

This protocol provides a general guideline for staining tissue sections to visualize HOCl.

-

Reagents and Materials:

-

Fresh or frozen tissue sections (e.g., brain slices)

-

HKOCl-4r stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Fixative (e.g., 4% paraformaldehyde - PFA)

-

Confocal microscope

-

-

Procedure:

-

Tissue Preparation: Prepare fresh or frozen tissue sections as per standard protocols. For example, brain slices from a rat model of middle cerebral artery occlusion (MCAO) can be used.

-

Probe Staining: Incubate the tissue slices with HKOCl-4r at a concentration of 10 µM for 30 minutes at room temperature.

-

Fixation: Fix the stained tissue slices with 4% PFA.

-

Washing: Gently wash the slices with PBS.

-

Imaging: Mount the tissue sections and acquire fluorescence images using a confocal microscope.

-

Applications in Research and Drug Development

The this compound series of fluorescent probes provides a versatile toolkit for investigating the roles of HOCl in various biological contexts:

-

Inflammation and Immunology: Visualizing HOCl production in immune cells like neutrophils and macrophages during phagocytosis and inflammatory responses.

-

Neurobiology: Studying the involvement of HOCl in neurodegenerative diseases and ischemic brain injury.

-

Cardiovascular Research: Investigating the role of HOCl in atherosclerosis and other cardiovascular diseases.

-

Drug Discovery: Screening for compounds that modulate HOCl production or act as HOCl scavengers.

Conclusion

This compound and its derivatives are highly effective fluorescent probes for the sensitive and selective detection of hypochlorous acid in living systems. Their favorable photophysical properties, robust performance, and ease of use make them invaluable tools for researchers across various disciplines. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in elucidating the complex and multifaceted roles of HOCl in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to HKOCl-4: A Fluorescent Probe for Hypochlorous Acid Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HKOCl-4, a rhodol-based yellow fluorescent probe designed for the sensitive and selective detection of hypochlorous acid (HOCl) in biological systems. This document details the chemical structure, properties, and experimental applications of this compound, making it a valuable resource for researchers in fields such as cell biology, immunology, and neuroscience.

Introduction to this compound

This compound is a highly sensitive and selective fluorescent probe specifically engineered for the detection of hypochlorous acid, a potent reactive oxygen species (ROS) generated by immune cells.[1][2] Its chemical design is based on a rhodol scaffold, which provides excellent photophysical properties, including longer absorption wavelengths and improved pH stability compared to traditional fluorescein-based probes.[3] this compound is also known by the synonym BXY2142.[3] The probe is non-toxic to living cells at concentrations up to 50 μM, making it suitable for live-cell imaging.[3]

The detection mechanism of this compound relies on a fluorescence "turn-on" response upon reaction with HOCl. This reaction is rapid, reaching a plateau within two minutes, and highly selective. This compound exhibits a greater than 20-fold increase in fluorescence intensity in the presence of HOCl compared to other reactive oxygen and nitrogen species.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is based on a rhodol framework. While the exact chemical structure is not publicly available in the search results, it is described as a rhodol-based probe.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Chemical Formula | Not Available | |

| CAS Number | 2031170- | |

| Synonym | BXY2142 | |

| Excitation Wavelength (Ex) | 530 nm | |

| Emission Wavelength (Em) | 557 nm | |

| Fluorescence Color | Yellow | |

| Response Time | Reaches plateau within 2 minutes | |

| Selectivity | >20-fold increase in fluorescence for HOCl over other ROS/RNS | |

| Cellular Toxicity | Non-toxic up to 50 μM in RAW264.7 macrophages |

Derivatives of this compound

To enhance the utility of this compound in specific biological contexts, derivatives have been developed:

-

HKOCl-4r: This derivative is designed for improved cellular uptake.

-

HKOCl-4m: This derivative is engineered for targeted accumulation within mitochondria, allowing for the specific monitoring of mitochondrial HOCl production.

Biological Applications and Experimental Protocols

This compound and its derivatives have been successfully employed to visualize endogenous HOCl production in various biological models, from cell cultures to animal tissues.

This compound has been used to detect the production of HOCl in RAW264.7 mouse macrophages.

Experimental Protocol: Imaging HOCl in Macrophages

-

Cell Culture: Culture RAW264.7 macrophages in appropriate media and conditions.

-

Probe Loading: Incubate the cells with this compound (e.g., 10 μM) for a specified period (e.g., 30 minutes). For mitochondrial imaging, use HKOCl-4m (e.g., 5-10 μM) and co-stain with a mitochondrial marker like MitoTracker Green FM (e.g., 100 nM) for 30 minutes.

-

Stimulation of HOCl Production: To induce endogenous HOCl production, stimulate the cells with an agent like phorbol myristate acetate (PMA).

-

Inhibition Control: To confirm the specificity of the probe for HOCl, pre-treat cells with an inhibitor of myeloperoxidase (MPO), the enzyme responsible for HOCl production, such as 4-aminobenzoic acid hydrazide (ABAH) (e.g., 50 μM for 1 hour), before stimulation.

-

Fluorescence Microscopy: Image the cells using a confocal microscope with appropriate excitation and emission filters for this compound (Ex: 530 nm, Em: 557 nm).

Workflow for Detecting Endogenous HOCl in Macrophages

References

An In-depth Technical Guide to HKOCl-4: A Rhodol-Based Fluorescent Probe for Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HKOCl-4, a highly sensitive and selective fluorescent probe for the detection of hypochlorous acid (HOCl). Hypochlorous acid is a potent reactive oxygen species (ROS) implicated in numerous physiological and pathological processes, including innate immunity and inflammatory diseases. The ability to accurately detect and visualize HOCl in biological systems is crucial for understanding its roles in health and disease and for the development of novel therapeutics.

This compound is a rhodol-based yellow fluorescent probe that exhibits a significant fluorescence enhancement upon reaction with HOCl.[1][2][3] This "turn-on" response is attributed to a specific chemical reaction, making this compound a valuable tool for researchers in various fields. This guide details the core principles of this compound, including its mechanism of action, photophysical properties, experimental protocols for its synthesis and application, and its performance in biological systems.

Core Principle: O-Dearylation Induced Fluorescence Enhancement

The fluorescence of this compound is initially quenched. The sensing mechanism of this compound relies on a highly specific O-dearylation reaction triggered by hypochlorous acid.[2] In its non-fluorescent state, the rhodol fluorophore is capped with a p-methoxyphenyl ether group. This group effectively suppresses the fluorescence of the rhodol core.

Upon interaction with HOCl, the p-methoxyphenyl ether moiety is cleaved, releasing the highly fluorescent rhodol dye. This irreversible reaction results in a significant increase in fluorescence intensity, providing a direct and robust signal for the presence of HOCl. The specificity of this reaction for HOCl over other ROS is a key advantage of the this compound probe.

Caption: Reaction mechanism of this compound with hypochlorous acid.

Quantitative Data Presentation

The photophysical properties of this compound and its response to HOCl have been quantitatively characterized. The following tables summarize these key parameters.

Table 1: Photophysical Properties of this compound

| Property | Value |

| Excitation Wavelength (λex) | 530 nm[1] |

| Emission Wavelength (λem) | 557 nm |

| Quantum Yield (Φ) (in the presence of HOCl) | Not explicitly stated in search results |

| Molar Extinction Coefficient (ε) | Not explicitly stated in search results |

| Fluorescence Enhancement upon reaction with HOCl | >20-fold |

| Response Time | Reaches plateau within 2 minutes |

Table 2: Selectivity of this compound

The fluorescence response of this compound (10 μM) was tested against various reactive oxygen species (ROS) and other relevant biological analytes.

| Analyte | Concentration | Fluorescence Response (relative to HOCl) |

| HOCl | 1 equiv. | ~20-fold increase |

| ˙OH | 1 equiv. | Minimal |

| ONOO⁻ | 1 equiv. | Minimal |

| O₂⁻ | 10 equiv. | Minimal |

| NO | 10 equiv. | Minimal |

| ¹O₂ | 10 equiv. | Minimal |

| ROO˙ | 10 equiv. | Minimal |

| tBuOOH | 10 equiv. | Minimal |

| H₂O₂ | 10 equiv. | Minimal |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide a general synthesis protocol and a procedure for its use in cellular imaging.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A generalized protocol based on the supplementary information of the primary research article is outlined below. For detailed reaction conditions, reagent quantities, and purification methods, it is essential to consult the original publication.

Caption: Generalized synthetic workflow for this compound.

Protocol:

-

Step 1: Synthesis of the Rhodol Fluorophore. This typically involves the condensation of a resorcinol derivative with a phthalic anhydride derivative under acidic conditions.

-

Step 2: Protection of the Phenolic Hydroxyl Group. The free hydroxyl group on the rhodol core is protected to allow for selective modification of the other reactive sites.

-

Step 3: Etherification with p-Methoxyphenol. The protected rhodol is reacted with a derivative of p-methoxyphenol to introduce the HOCl-sensitive trigger moiety.

-

Step 4: Deprotection. The protecting group on the rhodol fluorophore is removed to yield the final this compound probe.

-

Purification. The crude product is purified using chromatographic techniques, such as column chromatography, to obtain pure this compound.

Cellular Imaging of Hypochlorous Acid

This compound and its derivatives, HKOCl-4r (for enhanced cellular retention) and HKOCl-4m (for mitochondrial targeting), can be used to visualize endogenous HOCl production in living cells.

Caption: Experimental workflow for cellular imaging of HOCl.

Protocol:

-

Cell Culture: Plate cells (e.g., macrophages like RAW 264.7) on a suitable imaging dish (e.g., glass-bottom dish) and culture under standard conditions until they reach the desired confluency.

-

Probe Loading:

-

Prepare a stock solution of this compound (or its derivatives) in DMSO.

-

Dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to the final working concentration (e.g., 5-10 μM).

-

Remove the culture medium from the cells and wash with buffer.

-

Incubate the cells with the this compound solution for a specific duration (e.g., 30 minutes) at 37°C.

-

-

Stimulation of Endogenous HOCl Production:

-

After probe loading, wash the cells to remove any excess probe.

-

To induce HOCl production, treat the cells with a stimulant such as phorbol 12-myristate 13-acetate (PMA) or a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

A negative control group (without stimulant) should be included.

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~530 nm, Emission: ~560 nm).

-

Capture images at different time points after stimulation to monitor the dynamics of HOCl production.

-

-

Image Analysis:

-

Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ).

-

Compare the fluorescence intensity between the stimulated and control groups to determine the relative levels of HOCl production.

-

Conclusion

This compound is a powerful and reliable tool for the detection of hypochlorous acid in chemical and biological systems. Its high sensitivity, excellent selectivity, and "turn-on" fluorescence response make it an ideal probe for studying the multifaceted roles of HOCl in health and disease. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful application of this compound in various research and drug development endeavors. For further details on specific applications and modifications of the probe, readers are encouraged to consult the primary scientific literature.

References

- 1. Synthesis of a highly HOCl-selective fluorescent probe and its use for imaging HOCl in cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

HKOCl-4 for the Detection of Hypochlorous Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system as a microbicidal agent produced by myeloperoxidase (MPO) in phagocytes. However, its excessive production is implicated in the pathology of various diseases, including neuroinflammation and ischemic stroke. The development of sensitive and selective probes for HOCl is crucial for understanding its physiological and pathological roles. HKOCl-4 is a rhodol-based yellow fluorescent probe designed for the highly sensitive and selective detection of hypochlorous acid in living cells and tissues.[1][2][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, key performance data, experimental protocols, and applications.

Mechanism of Action

This compound operates on a fluorescence turn-on mechanism triggered by a specific chemical reaction with hypochlorous acid. The core of the probe is a rhodol fluorophore, which is functionalized with a recognition moiety that is selectively cleaved by HOCl. This reaction is a HOCl-induced O-dearylation process. In its native state, the probe exhibits minimal fluorescence. Upon reaction with HOCl, the recognition group is removed, liberating the highly fluorescent rhodol dye. This results in a significant increase in fluorescence intensity, allowing for the detection of HOCl.

Below is a diagram illustrating the detection mechanism of this compound.

Caption: Reaction mechanism of this compound with hypochlorous acid.

Quantitative Data

The performance of this compound as a fluorescent probe is characterized by its photophysical properties, sensitivity, and selectivity.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 530 nm | [1] |

| Emission Wavelength (λem) | 557 nm | [1] |

| Fluorescence Increase | >20-fold upon reaction with HOCl | |

| Response Time | Reaches plateau within 2 minutes |

Selectivity Profile

This compound exhibits excellent selectivity for hypochlorous acid over other reactive oxygen and nitrogen species (ROS/RNS).

| Analyte | Fluorescence Response | Reference |

| Hypochlorous Acid (HOCl) | >20-fold increase | |

| Hydroxyl Radical (•OH) | Minimal | |

| Peroxynitrite (ONOO⁻) | Minimal | |

| Superoxide (O₂⁻) | Minimal | |

| Nitric Oxide (NO) | Minimal | |

| Singlet Oxygen (¹O₂) | Minimal | |

| Peroxyl Radical (ROO•) | Minimal | |

| Tert-butyl hydroperoxide (TBHP) | Minimal | |

| Hydrogen Peroxide (H₂O₂) | Minimal |

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based assays. Optimization may be required for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.

-

Store the stock solution at -20°C, protected from light.

-

Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired working concentration immediately before use.

Cell Loading and Imaging

The following workflow outlines the general procedure for labeling and imaging cells with this compound.

Caption: General workflow for cell-based assays using this compound.

-

Cell Culture: Plate cells in a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere.

-

Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with this compound working solution (typically 1-10 µM) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

-

Induction of HOCl: To detect endogenous HOCl, cells can be stimulated with an appropriate agent. For example, phorbol 12-myristate 13-acetate (PMA) can be used to stimulate macrophages to produce HOCl.

-

Washing: After incubation, wash the cells with PBS to remove excess probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex: 530 nm; Em: 557 nm).

Applications of this compound and its Derivatives

This compound and its derivatives have been successfully employed in various biological applications to visualize HOCl production.

-

HKOCl-4r: This derivative is designed for improved cellular uptake and has been used to detect endogenous HOCl in macrophages. It has also been utilized to visualize HOCl production in a rat model of ischemic stroke (middle cerebral artery occlusion model), providing direct evidence of HOCl formation in this pathological context.

-

HKOCl-4m: This mitochondria-targeting derivative enables the specific detection of HOCl within the mitochondria of living cells.

The diagram below illustrates the role of myeloperoxidase in the production of hypochlorous acid, which can be detected by this compound.

Caption: Enzymatic production of HOCl and its detection by this compound.

Conclusion

This compound is a powerful and reliable tool for the detection of hypochlorous acid in biological systems. Its high sensitivity, selectivity, and rapid response make it well-suited for live-cell imaging and in vivo studies. The availability of derivatives with enhanced cellular uptake and organelle-specific targeting further expands its utility in elucidating the complex roles of HOCl in health and disease. This guide provides the foundational knowledge for researchers to effectively incorporate this compound into their experimental workflows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of a highly HOCl-selective fluorescent probe and its use for imaging HOCl in cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to HKOCl-4: A Rhodol-Based Yellow Fluorescent Probe

Executive Summary

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system's defense against pathogens.[1][2] It is generated in phagocytes by the myeloperoxidase (MPO)-catalyzed reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1][2] However, the overproduction of HOCl is implicated in host cell and tissue injury, contributing to a variety of diseases. To understand its complex biological roles, highly sensitive and selective detection methods are required. This document provides a comprehensive technical overview of this compound, a rhodol-based yellow fluorescent probe designed for the robust detection of HOCl in living cells and tissues.[1] this compound offers significant advantages, including excellent sensitivity, superb selectivity, a rapid turn-on fluorescent response, and favorable photophysical properties for biological imaging.

Core Technology: The this compound Probe

This compound is a weakly fluorescent molecule that undergoes a selective O-dearylation reaction upon interaction with HOCl. This reaction cleaves the 2,6-dichlorophenol recognition moiety, releasing the highly fluorescent rhodol fluorophore. The result is a strong "turn-on" yellow fluorescence signal that is directly proportional to the HOCl concentration. This mechanism provides high selectivity for HOCl over other biologically relevant ROS.

Sensing Mechanism

The detection strategy is based on a HOCl-mediated oxidative O-dearylation reaction. The electron-rich diaryl ether structure of this compound is specifically targeted by HOCl, leading to the cleavage of the ether bond and the release of free rhodol and its chlorinated derivative, which are highly fluorescent.

References

An In-depth Technical Guide to the HKOCl-4 Probe: Discovery, Development, and Applications

This technical guide provides a comprehensive overview of the HKOCl-4 probe, a significant tool in the detection of hypochlorous acid (HOCl), a critical reactive oxygen species (ROS) implicated in numerous physiological and pathological processes. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of fluorescent probe technology for cellular and in vivo imaging.

Introduction

Hypochlorous acid is a powerful oxidant produced in biological systems by myeloperoxidase (MPO), an enzyme found in neutrophils and macrophages.[1] This process involves the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻).[1] While HOCl plays a vital role in the immune defense against pathogens, its overproduction can lead to oxidative stress and contribute to a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation.[1] Consequently, the development of sensitive and selective probes for detecting HOCl in living systems is of paramount importance for understanding its biological roles and for the development of new therapeutic strategies.

The HKOCl series of probes, particularly this compound and its derivatives, have emerged as highly effective tools for the detection and imaging of HOCl.[2][3] These rhodol-based fluorescent probes offer high sensitivity, selectivity, and a rapid response to HOCl, making them suitable for a wide range of biological applications.

Core Technology: Design and Mechanism of this compound

This compound is a "turn-on" fluorescent probe built upon a rhodol fluorophore. Its design incorporates a 2,6-dichlorophenol moiety that acts as the recognition site for HOCl. In its native state, the probe is non-fluorescent due to a photoinduced electron transfer (PeT) process from the electron-rich phenoxide to the rhodol fluorophore.

The detection mechanism relies on a highly specific oxidative O-dearylation reaction. In the presence of HOCl, the 2,6-dichlorophenol group is cleaved, releasing the highly fluorescent rhodol dye. This process results in a significant increase in fluorescence intensity, allowing for the sensitive detection of HOCl.

The introduction of two chlorine atoms on the phenol ring is a key design feature. It lowers the pKa of the phenolic hydroxyl group, ensuring that the more reactive phenoxide form is predominant at physiological pH. This enhances the probe's reactivity and selectivity towards HOCl.

Quantitative Data Summary

The this compound probe and its derivatives exhibit excellent photophysical properties, making them well-suited for biological imaging. The following table summarizes the key quantitative data for this compound and a related probe, HKOCl-3, for comparison.

| Property | This compound | HKOCl-3 |

| Fluorophore | Rhodol | Fluorescein |

| Excitation Max (λex) | 530 nm | 490 nm |

| Emission Max (λem) | 557 nm | 527 nm |

| Fluorescence Enhancement | >20-fold | >358-fold |

| Detection Limit | 1.5 x 10⁻⁷ M | 16 nM |

| Response Time | < 2 minutes | < 1 minute |

| Quantum Yield (Φ) | Data not available in search results | 0.001 (quenched) |

| Molar Extinction Coefficient (ε) | Data not available in search results | 2.3 x 10⁴ M⁻¹cm⁻¹ (at 455 nm) |

| pH Stability | Good pH stability | Stable over pH 3.0-10.8 |

| Cytotoxicity | Non-toxic up to 50 μM in RAW264.7 macrophages | Data not available in search results |

Derivatives of this compound

To enhance the utility of the this compound probe, two main derivatives have been developed:

-

HKOCl-4r: This derivative is designed for improved cellular uptake, facilitating the detection of cytosolic HOCl.

-

HKOCl-4m: This version is engineered for mitochondria-targeting, enabling the specific monitoring of HOCl production within these organelles.

These targeted probes are invaluable for dissecting the subcellular location of HOCl production and its specific roles in different cellular compartments.

Experimental Protocols

While the precise, detailed synthesis and application protocols are proprietary and found within the primary research articles, this section provides a general overview of the methodologies involved in the use of this compound probes.

General Synthesis of Rhodol-Based HOCl Probes

The synthesis of rhodol-based probes like this compound typically involves a multi-step organic synthesis process. A common approach is the condensation of a fluorescein-like precursor with a recognition moiety. For this compound, this would involve the reaction of a rhodol derivative with 2,6-dichlorophenol. The synthesis of a similar rhodamine-based probe, R19S, is achieved in two steps from commercially available rhodamine 6G.

In Vitro Characterization of the Probe

-

Spectroscopic Measurements: The probe is dissolved in a suitable buffer (e.g., potassium phosphate buffer, 0.1 M, pH 7.4) to a final concentration of around 10 μM.

-

HOCl Titration: Increasing concentrations of a standardized HOCl solution are added to the probe solution.

-

Fluorescence Readings: Fluorescence spectra are recorded at the optimal excitation wavelength (around 530 nm for this compound), and the emission intensity at the maximum wavelength (around 557 nm for this compound) is plotted against the HOCl concentration.

-

Selectivity Assay: The probe's response to other ROS and reactive nitrogen species (RNS) is tested to confirm its selectivity for HOCl.

Cellular Imaging of HOCl

-

Cell Culture: Adherent cells (e.g., RAW264.7 macrophages) are cultured on glass-bottom dishes in a suitable medium.

-

Probe Loading: The cells are incubated with the this compound probe (typically 5-10 μM) in the cell culture medium for a specified period (e.g., 30 minutes).

-

Cell Stimulation: To induce endogenous HOCl production, cells can be stimulated with agents like lipopolysaccharide (LPS) and phorbol 12-myristate 13-acetate (PMA).

-

Fluorescence Microscopy: The cells are washed to remove excess probe and imaged using a confocal fluorescence microscope with appropriate excitation and emission filters. An increase in fluorescence intensity indicates the presence of HOCl.

In Vivo Imaging

The HKOCl-4r probe has been successfully used for in vivo imaging in a middle cerebral artery occlusion (MCAO) model in rats, a common model for studying ischemic stroke. This application allows for the visualization of HOCl production in the brain tissue during ischemia-reperfusion injury.

Visualizations

Signaling Pathway for HOCl Production

The following diagram illustrates the enzymatic production of hypochlorous acid in phagocytes, a key process in the innate immune response.

Caption: Enzymatic pathway of HOCl production in phagocytes.

Experimental Workflow for Cellular HOCl Detection

This diagram outlines the general workflow for detecting intracellular HOCl using the this compound probe.

Caption: Workflow for cellular HOCl detection with this compound.

Sensing Mechanism of this compound

The logical relationship in the sensing mechanism of this compound is depicted in the following diagram.

Caption: "Turn-on" sensing mechanism of the this compound probe.

Conclusion

The this compound probe and its derivatives represent a significant advancement in the field of fluorescent sensors for reactive oxygen species. Their high sensitivity, selectivity, and rapid response make them invaluable tools for elucidating the complex roles of hypochlorous acid in health and disease. This technical guide provides a foundational understanding of the this compound probe, from its rational design and mechanism to its practical applications in cellular and in vivo imaging. For researchers and drug development professionals, these probes offer a powerful means to investigate the intricate biology of HOCl and to explore new therapeutic avenues targeting oxidative stress.

References

- 1. Development of an ultrafast fluorescent probe for specific recognition of hypochlorous acid and its application in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for HKOCl-4 in Live Cell Imaging of Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical dual role in the immune system. While it is a key microbicidal agent produced by phagocytes to defend against pathogens, its overproduction is implicated in the pathology of numerous inflammatory diseases. The highly reactive and transient nature of HOCl makes its detection and quantification in living systems challenging. The HKOCl-4 family of fluorescent probes offers a highly sensitive and selective tool for real-time imaging of HOCl in live cells and tissues, providing valuable insights into the complex roles of this oxidant in health and disease.

This compound is a rhodol-based yellow fluorescent probe designed for the specific detection of HOCl. Its mechanism relies on a HOCl-induced oxidative O-dearylation reaction, which results in a significant "turn-on" fluorescent response.[1] To suit diverse experimental needs, two main variants have been developed: HKOCl-4r, designed for enhanced cellular uptake and retention, and HKOCl-4m, which is specifically targeted to the mitochondria.[1][2] These probes are valuable assets for researchers investigating inflammatory processes, immune responses, and the efficacy of drugs targeting oxidative stress.

Data Presentation

The photophysical and performance characteristics of the this compound probe series are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of this compound Probes

| Property | This compound | HKOCl-4r | HKOCl-4m |

| Excitation Wavelength (λex) | 530 nm[3] | ~530 nm | 490 nm[2] |

| Emission Wavelength (λem) | 557 nm | ~557 nm | 527 nm |

| Quantum Yield (Φ) | Data not available | Data not available | Data not available |

| Molar Extinction Coefficient (ε) | Data not available | Data not available | Data not available |

| Color of Emission | Yellow | Yellow | Yellow |

| Targeting Moiety | None | Enhanced cellular uptake | Mitochondria |

Table 2: Performance Characteristics of this compound Probes

| Property | This compound | HKOCl-4r | HKOCl-4m |

| Selectivity | High for HOCl over other ROS/RNS* | High for HOCl | High for HOCl |

| Response Time | < 2 minutes | Rapid | Rapid |

| Detection Limit | Data not available | Data not available | Data not available |

| Cytotoxicity | Low, non-toxic up to 50 µM | Low | Low |

*Other ROS/RNS include: hydroxyl radical (•OH), peroxynitrite (ONOO⁻), superoxide (O₂⁻), nitric oxide (NO), singlet oxygen (¹O₂), alkylperoxyl radical (ROO•), tert-butyl hydroperoxide (TBHP), and hydrogen peroxide (H₂O₂).

Signaling Pathways and Experimental Workflows

Signaling Pathway: Myeloperoxidase-Catalyzed HOCl Production

Hypochlorous acid is primarily generated in phagocytes through a pathway involving the enzyme myeloperoxidase (MPO). This pathway is a key component of the innate immune response.

Experimental Workflow: Live Cell Imaging of HOCl

The following diagram outlines the general workflow for using this compound probes to visualize HOCl in live cells.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound, HKOCl-4r, or HKOCl-4m powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Prepare a 10 mM stock solution of the this compound probe by dissolving the powder in anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture. The stock solution is stable for at least one month at -20°C.

Live Cell Imaging of Endogenous HOCl in Macrophages (RAW264.7) using HKOCl-4m

Materials:

-

RAW264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

HKOCl-4m stock solution (10 mM in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-Buffered Saline (PBS)

-

Confocal imaging dishes (e.g., glass-bottom dishes)

-

Confocal microscope

Procedure:

Cell Culture and Seeding:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells onto confocal imaging dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.

Probe Loading and Stimulation:

-

On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.

-

Prepare a 5 µM working solution of HKOCl-4m in serum-free DMEM.

-

Incubate the cells with the HKOCl-4m working solution for 30 minutes at 37°C.

-

To induce endogenous HOCl production, add PMA to the medium to a final concentration of 100-500 ng/mL and incubate for an additional 30 minutes. A control group without PMA stimulation should be included.

Live Cell Imaging:

-

After incubation, wash the cells twice with warm PBS to remove excess probe and PMA.

-

Add fresh serum-free DMEM or imaging buffer to the dish.

-

Immediately proceed to image the cells using a confocal microscope.

-

Set the excitation wavelength to 490 nm and collect the emission at 527 nm for HKOCl-4m.

-

Acquire images from both the control and PMA-stimulated groups using identical imaging parameters (laser power, gain, etc.).

Imaging of HOCl in Brain Tissue using HKOCl-4r

Materials:

-

Freshly isolated brain tissue (e.g., from a rodent model)

-

HKOCl-4r stock solution (10 mM in DMSO)

-

Artificial cerebrospinal fluid (aCSF) or other appropriate buffer

-

Vibratome or tissue chopper

-

Confocal or two-photon microscope

Procedure:

Tissue Preparation:

-

Following approved animal protocols, euthanize the animal and rapidly dissect the brain.

-

Immediately place the brain in ice-cold aCSF.

-

Prepare acute brain slices (e.g., 200-300 µm thick) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

Probe Staining:

-

Prepare a working solution of HKOCl-4r in aCSF (final concentration to be optimized, typically in the low micromolar range).

-

Incubate the brain slices in the HKOCl-4r working solution for a designated period (e.g., 30-60 minutes) at 37°C, protected from light.

-

If studying induced HOCl production (e.g., in a model of ischemia), the stimulus can be applied during or after probe loading.

Tissue Imaging:

-

Gently wash the stained brain slices with fresh aCSF to remove excess probe.

-

Mount the slices in an imaging chamber with fresh, oxygenated aCSF.

-

Image the tissue using a confocal or two-photon microscope with appropriate excitation and emission settings for HKOCl-4r (excitation ~530 nm, emission ~557 nm).

Conclusion

The this compound series of fluorescent probes provides researchers with powerful and versatile tools for the sensitive and selective detection of hypochlorous acid in live cells and tissues. The availability of variants for improved cellular uptake (HKOCl-4r) and specific mitochondrial targeting (HKOCl-4m) allows for tailored experimental designs to investigate the multifaceted roles of HOCl in various biological contexts. By following the detailed protocols outlined in these application notes, researchers in immunology, neurobiology, and drug development can effectively utilize these probes to advance our understanding of HOCl-mediated physiological and pathological processes.

References

Application Notes and Protocols for HKOCl-4m: A Mitochondria-Targeted Fluorescent Probe for Hypochlorous Acid Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), is endogenously generated in mitochondria and plays a critical role in various physiological and pathological processes, including immune response, cellular signaling, and oxidative stress-related diseases.[1][2] The development of selective and sensitive tools for the in situ detection of mitochondrial HOCl is crucial for understanding its biological functions and for the development of novel therapeutics. HKOCl-4m is a highly selective, mitochondria-targeting, rhodol-based fluorescent probe designed for the real-time monitoring of HOCl within the mitochondrial matrix of living cells.[1][3][4]

HKOCl-4m is engineered with a triphenylphosphonium cation, which facilitates its accumulation within the mitochondria due to the negative mitochondrial membrane potential. In its native state, the probe exhibits weak fluorescence. Upon selective reaction with HOCl, a significant enhancement in fluorescence intensity is observed, allowing for the sensitive detection of mitochondrial HOCl production. These application notes provide detailed protocols for the use of HKOCl-4m in cell-based assays for the detection of mitochondrial HOCl.

Product Information

| Property | Value | Reference |

| Product Name | HKOCl-4m | |

| Target Analyte | Hypochlorous Acid (HOCl) | |

| Cellular Localization | Mitochondria | |

| Fluorescence Type | Turn-on | |

| Excitation Wavelength (Ex) | 490 nm | MedChemExpress Product Page |

| Emission Wavelength (Em) | 527 nm | MedChemExpress Product Page |

| Molecular Formula | C₆₃H₆₁BrCl₂N₃O₇P⁺ | MedChemExpress Product Page |

| Appearance | Pink to red solid | MedChemExpress Product Page |

Key Applications

-

Monitoring endogenous mitochondrial HOCl production: Investigate the role of mitochondrial HOCl in cellular signaling and pathophysiology.

-

High-throughput screening: Screen for compounds that modulate mitochondrial HOCl production for drug discovery and development.

-

Toxicity studies: Evaluate the role of mitochondrial HOCl in drug-induced toxicity and oxidative stress.

-

Disease modeling: Study the involvement of mitochondrial HOCl in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Signaling Pathway of Mitochondrial HOCl Production

The following diagram illustrates a simplified signaling pathway leading to the production of HOCl in mitochondria. Myeloperoxidase (MPO), in the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), catalyzes the formation of hypochlorous acid (HOCl).

Caption: Mitochondrial HOCl Production and HKOCl-4m Detection Mechanism.

Experimental Protocols

Reagent Preparation

1.1. HKOCl-4m Stock Solution (1 mM):

-

Allow the vial of HKOCl-4m to warm to room temperature before opening.

-

Dissolve the solid HKOCl-4m in high-quality, anhydrous DMSO to make a 1 mM stock solution. For example, dissolve 1.15 mg of HKOCl-4m (MW: 1153.96 g/mol ) in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture.

1.2. Cell Culture Medium:

-

Use the appropriate cell culture medium for your cell line of interest (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) as required.

1.3. Imaging Buffer:

-

Prepare a suitable imaging buffer such as Hank's Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) containing Ca²⁺ and Mg²⁺.

Cell Culture and Staining

2.1. Cell Seeding:

-

Seed cells in an appropriate culture vessel (e.g., 96-well black-walled, clear-bottom plates for plate reader assays, or glass-bottom dishes for microscopy).

-

Allow the cells to adhere and grow to the desired confluency (typically 70-80%).

2.2. HKOCl-4m Loading:

-

Prepare a working solution of HKOCl-4m by diluting the 1 mM stock solution in pre-warmed cell culture medium or imaging buffer to a final concentration of 5 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

-

Add the HKOCl-4m working solution to the cells.

-

Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

2.3. Washing:

-

After incubation, remove the HKOCl-4m loading solution.

-

Wash the cells twice with pre-warmed imaging buffer to remove any excess probe.

Induction of Mitochondrial HOCl

-

To induce endogenous HOCl production, cells can be treated with various stimuli. For example, in RAW264.7 macrophages, stimulation with phorbol 12-myristate 13-acetate (PMA) or a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) can be used.

-

Prepare the desired stimulus in imaging buffer at the appropriate concentration.

-

Add the stimulus to the cells and incubate for the desired period.

Fluorescence Imaging and Data Analysis

4.1. Fluorescence Microscopy:

-

Place the cell culture dish on the stage of a fluorescence microscope equipped with appropriate filters for HKOCl-4m (Ex: 490 nm, Em: 527 nm).

-

Acquire images of the cells before and after the addition of the stimulus.

-

For co-localization studies, a mitochondrial-specific fluorescent marker (e.g., MitoTracker™ Red CMXRos) can be used.

4.2. Plate Reader Assay:

-

For high-throughput screening, a fluorescence microplate reader can be used.

-

Measure the fluorescence intensity of each well before and after treatment.

4.3. Data Analysis:

-

Quantify the change in fluorescence intensity in response to the stimulus.

-

The data can be expressed as the fold change in fluorescence intensity relative to the control (untreated) cells.

-

For microscopy images, image analysis software can be used to quantify the fluorescence intensity per cell or within specific regions of interest (e.g., mitochondria).

Experimental Workflow

The following diagram outlines the general workflow for detecting mitochondrial HOCl using HKOCl-4m.

Caption: General experimental workflow for HKOCl-4m assay.

Cytotoxicity Assay

It is recommended to assess the potential cytotoxicity of HKOCl-4m at the working concentrations used in your experiments.

5.1. Protocol using a Cell Viability Reagent (e.g., Resazurin-based):

-

Seed cells in a 96-well plate at a suitable density.

-

The next day, treat the cells with a range of HKOCl-4m concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM) for the same duration as your imaging experiment.

-

After the incubation period, remove the HKOCl-4m-containing medium.

-

Add fresh culture medium containing the cell viability reagent.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low fluorescence signal | - Low level of HOCl production- Insufficient probe loading- Incorrect filter settings | - Use a positive control to ensure HOCl is being produced.- Optimize probe concentration and incubation time.- Verify the excitation and emission filter settings. |

| High background fluorescence | - Incomplete removal of excess probe- Autofluorescence of cells or medium | - Increase the number of washing steps.- Use a phenol red-free imaging medium.- Acquire a background image of unstained cells and subtract it from the experimental images. |

| Phototoxicity or photobleaching | - Excessive light exposure | - Reduce the excitation light intensity.- Minimize the exposure time during image acquisition. |

Conclusion

HKOCl-4m is a valuable tool for researchers and drug development professionals studying the role of mitochondrial HOCl in cellular processes. The protocols provided in these application notes offer a comprehensive guide for the successful implementation of HKOCl-4m in cell-based assays. For optimal results, it is recommended to empirically determine the ideal experimental conditions for your specific cell type and experimental setup.

References

- 1. HKOCl-4: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HKOCl-4m - MedChem Express [bioscience.co.uk]

Application Notes and Protocols for HKOCl-4 Staining in Ischemic Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the disruption of blood flow to the brain. A key contributor to the secondary neuronal injury is the excessive production of reactive oxygen species (ROS), leading to oxidative stress. Among these ROS, hypochlorous acid (HOCl) is a potent and highly reactive oxidant produced by the enzyme myeloperoxidase (MPO) in activated microglia and infiltrating neutrophils. Elevated levels of HOCl are implicated in the exacerbation of brain injury following ischemia-reperfusion.

HKOCl-4 is a rhodol-based yellow fluorescent probe designed for the highly sensitive and selective detection of hypochlorous acid. Its utility has been demonstrated in visualizing HOCl production in living cells and, notably, in ischemic rat brain tissues in a middle cerebral artery occlusion (MCAO) model.[1] This document provides a comprehensive guide to the application of this compound for staining ischemic brain tissue, including detailed protocols, data presentation guidelines, and a visualization of the underlying signaling pathway and experimental workflow.

Principle of Detection

This compound is engineered to be non-fluorescent in its native state. Upon specific reaction with hypochlorous acid, the probe undergoes an oxidative O-dearylation reaction, which liberates the fluorescent rhodol fluorophore. This "turn-on" fluorescence response provides a direct and quantifiable measure of HOCl levels within the tissue. The probe exhibits excellent selectivity for HOCl over other biologically relevant ROS.

Technical Specifications

A summary of the key technical specifications for the this compound fluorescent probe is provided in the table below. These parameters are essential for designing and executing imaging experiments.

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | 530 nm | [2] |

| Emission Wavelength (Em) | 557 nm | [2] |

| Response Time | Rapid (reaches plateau within 2 minutes) | [2] |

| Selectivity | High for HOCl over other ROS | [2] |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | Inferred from similar probe protocols |

Signaling Pathway in Ischemic Brain Injury

The production of hypochlorous acid in the ischemic brain is a critical component of the inflammatory and oxidative stress response that contributes to secondary neuronal damage. The following diagram illustrates the simplified signaling pathway leading to HOCl generation.

Experimental Protocols

This section provides a detailed protocol for the preparation of ischemic brain tissue and subsequent staining with this compound. The protocol is based on established methods for live brain slice imaging and can be adapted for fresh-frozen sections.

I. Induction of Focal Cerebral Ischemia (MCAO Model)

A well-established model for inducing focal cerebral ischemia is the intraluminal filament model of middle cerebral artery occlusion (MCAO) in rodents.

-

Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat or C57BL/6 mouse) following approved institutional animal care and use committee (IACUC) protocols.

-

Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and the distal ECA.

-

Occlusion: Introduce a silicon-coated monofilament through an arteriotomy in the CCA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion (Optional): For ischemia-reperfusion models, withdraw the filament after a defined period (e.g., 60-90 minutes) to allow for reperfusion. For permanent ischemia, leave the filament in place.

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring of body temperature and hydration.

II. Preparation of Acute Brain Slices

For live-cell imaging, it is crucial to maintain the viability of the brain tissue.

-

Anesthesia and Perfusion: At the desired time point post-MCAO, deeply anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

aCSF Cutting Solution (Example): Compositions may vary, but a typical NMDG-based solution can be used to enhance slice viability.

-

-

Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF cutting solution.

-

Sectioning: Section the brain into coronal slices (e.g., 200-300 µm thickness) using a vibratome. Collect the slices in a recovery chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour.

III. This compound Staining Protocol for Acute Brain Slices

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. From the stock solution, prepare a working solution of this compound in aCSF at the desired final concentration (e.g., 5-10 µM).

-

Incubation: Transfer the recovered brain slices to the this compound working solution.

-

Staining: Incubate the slices for 20-30 minutes at 37°C, protected from light.

-

Washing: Wash the slices twice with fresh aCSF for 5-10 minutes each to remove excess probe.

-

Mounting: Mount the stained slices in a chamber suitable for live-cell imaging on a confocal or fluorescence microscope.

IV. This compound Staining Protocol for Fresh-Frozen Brain Sections

For endpoint analysis, fresh-frozen sections can be used.

-

Tissue Preparation: At the desired time point post-MCAO, euthanize the animal and rapidly dissect the brain. Snap-freeze the brain in isopentane cooled with dry ice.

-

Sectioning: Section the frozen brain into coronal slices (e.g., 10-20 µm thickness) using a cryostat. Mount the sections on glass slides.

-

Staining: a. Allow the sections to air dry briefly. b. Prepare a working solution of this compound in phosphate-buffered saline (PBS, pH 7.4) at the desired final concentration (e.g., 5-10 µM). c. Apply the this compound working solution to the tissue sections and incubate for 20-30 minutes at 37°C in a humidified chamber, protected from light.

-

Washing: Gently wash the sections twice with PBS to remove excess probe.

-

Coverslipping: Mount a coverslip using an aqueous mounting medium.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for this compound staining of ischemic brain tissue.

References

Application Notes and Protocols: HKOCl-4 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to HKOCl-4

This compound is a rhodol-based yellow fluorescent probe designed for the highly sensitive and selective detection of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS).[1][2] In the field of neuroscience, HOCl is increasingly recognized for its role in both physiological and pathological processes, including neuroinflammation, oxidative stress, and neuronal cell death, particularly in the context of ischemic stroke.[3][4] this compound offers a valuable tool to visualize and quantify HOCl production in living cells and tissues, thereby enabling researchers to investigate the intricate roles of this reactive species in neurological disorders.[1] The probe exhibits a fast response time, reaching a plateau within 2 minutes of reacting with HOCl, and a significant fluorescence enhancement, making it suitable for real-time imaging studies.

II. Quantitative Data

The photophysical and chemical properties of this compound are summarized below, providing key data for experimental design and data interpretation.

Table 1: Photophysical and Performance Characteristics of this compound

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | 530 nm | |

| Emission Wavelength (Em) | 557 nm | |

| Fluorescence Fold Increase (vs. other analytes) | >20-fold | |

| Response Time | < 2 minutes | |

| Non-toxic Concentration in Macrophages | up to 50 µM |

III. Experimental Protocols

This section provides detailed protocols for the application of this compound in a common neuroscience research model: the investigation of HOCl production in an ischemic stroke model.

A. In Vivo Imaging of HOCl in a Rat Model of Ischemic Stroke

This protocol describes the use of HKOCl-4r, a derivative of this compound designed for better cellular uptake, to visualize HOCl production in the brain of a rat subjected to middle cerebral artery occlusion (MCAO), a widely used model of ischemic stroke.

1. Middle Cerebral Artery Occlusion (MCAO) Model

The intraluminal suture method is a common and effective technique for inducing focal cerebral ischemia.

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat. Maintain body temperature at 37 ± 0.5°C throughout the surgical procedure.

-

Surgical Procedure:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the ICA and the proximal CCA.

-

Introduce a 4-0 nylon monofilament suture with a blunted, silicon-coated tip through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.

-

After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

-

2. Preparation and Administration of HKOCl-4r

-

Probe Preparation: Prepare a stock solution of HKOCl-4r in DMSO. Immediately before use, dilute the stock solution in a vehicle suitable for intravenous injection (e.g., saline with a small percentage of a solubilizing agent like Cremophor EL). The final concentration should be determined based on preliminary dose-response studies.

-

Administration: Administer the HKOCl-4r solution via intravenous injection (e.g., tail vein) at a specific time point post-reperfusion (e.g., 24 hours).

3. In Vivo Fluorescence Imaging

-

Imaging System: Utilize a whole-animal in vivo imaging system equipped with the appropriate excitation and emission filters for HKOCl-4r (Ex: 530 nm, Em: 557 nm).

-

Image Acquisition:

-

Anesthetize the animal at the desired time point after HKOCl-4r administration.

-

Place the animal in the imaging chamber.

-

Acquire fluorescence images of the brain region of interest.

-

A control group of sham-operated animals should be imaged under identical conditions.

-

B. Ex Vivo Imaging of HOCl in Brain Slices

This protocol allows for higher resolution imaging of HOCl production in specific brain regions.

1. Brain Slice Preparation

-

Perfusion and Extraction: At the desired time point after MCAO and HKOCl-4r administration, deeply anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Slicing: Carefully extract the brain and post-fix in 4% PFA overnight at 4°C. Prepare coronal brain slices (e.g., 30-50 µm thickness) using a vibratome or cryostat.

2. Fluorescence Microscopy

-

Mounting: Mount the brain slices on microscope slides with an appropriate mounting medium.

-

Imaging:

-

Use a confocal or epifluorescence microscope equipped with filters for HKOCl-4r (Ex: 530 nm, Em: 557 nm).

-

Acquire images of the ischemic and contralateral (non-ischemic) hemispheres.

-

The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ).

-

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the underlying signaling pathway leading to HOCl production in the context of ischemic stroke and the experimental workflow for its detection using this compound.

Caption: Signaling pathway of HOCl production and detection in ischemic stroke.

Caption: Experimental workflow for this compound application in neuroscience research.

V. Data Analysis and Interpretation

-

Image Analysis: Fluorescence intensity in the regions of interest (e.g., ischemic core, penumbra) should be quantified using appropriate software. The data should be normalized to the contralateral, non-ischemic hemisphere to control for background fluorescence.

-

Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) should be used to compare fluorescence levels between experimental groups (e.g., MCAO vs. sham).

-

Interpretation: An increase in this compound fluorescence in the ischemic brain tissue indicates an elevated production of HOCl. This can be correlated with other markers of neuroinflammation, oxidative stress, and neuronal damage (e.g., infarct volume, neurological deficit scores) to understand the role of HOCl in the pathophysiology of the disease.

VI. Conclusion

This compound and its derivatives are powerful tools for the detection of hypochlorous acid in neuroscience research. Their high sensitivity, selectivity, and rapid response make them ideal for visualizing and quantifying HOCl in both in vivo and ex vivo models of neurological diseases. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound to investigate the role of HOCl-mediated oxidative stress and neuroinflammation, and to explore potential therapeutic interventions targeting this pathway. Future applications may include the use of this compound in other neurodegenerative disease models where oxidative stress is implicated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Detecting Endogenous Hypochlorous Acid in Macrophages using HKOCl-4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system as a primary microbicidal agent produced by phagocytes, such as macrophages. It is generated within the phagosome through the action of myeloperoxidase (MPO) on hydrogen peroxide and chloride ions. While essential for host defense, the dysregulation of HOCl production is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, arthritis, and neurodegenerative disorders. Consequently, the sensitive and selective detection of endogenous HOCl in living cells is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies.

HKOCl-4 is a rhodol-based yellow fluorescent probe specifically designed for the detection of hypochlorous acid. Its mechanism of action relies on a selective reaction with HOCl, which induces a significant increase in its fluorescence intensity. This property makes this compound a valuable tool for imaging and quantifying endogenous HOCl production in macrophages. This document provides detailed application notes and protocols for the use of this compound in detecting endogenous HOCl in macrophage cell lines.

Quantitative Data

The following table summarizes the key quantitative parameters of the this compound fluorescent probe. This data is essential for experimental design and data interpretation.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~530 nm | |

| Emission Wavelength (λem) | ~557 nm | |

| Molar Extinction Coefficient (ε) | Data not available in searched literature. For a related rhodol-based probe, HKOCl-3, ε is 2.3 x 10⁴ M⁻¹cm⁻¹ at 455 nm. | [1] |

| Fluorescence Quantum Yield (Φ) | Data not available in searched literature. For a related rhodol-based probe, HKOCl-3, Φ is 0.001 in the absence of HOCl. | [1] |

| Fluorescence Enhancement | >20-fold increase in fluorescence intensity in the presence of HOCl compared to other ROS. | |

| Recommended Concentration for Live Cell Imaging | 1-10 µM | |

| Cell Line for Application | RAW264.7 (murine macrophage cell line) |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the detection of endogenous HOCl in RAW264.7 macrophages using this compound.

Materials

-

This compound fluorescent probe

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) for macrophage stimulation

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Confocal microscope with appropriate filter sets

Experimental Workflow

The following diagram illustrates the overall workflow for the experiment.

Caption: Experimental workflow for detecting endogenous HOCl in macrophages.

Detailed Protocol

-

Cell Culture and Seeding:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

For imaging experiments, seed the cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 70-80% confluency on the day of the experiment. Allow the cells to adhere overnight.

-

-

Probe Loading:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free DMEM or PBS to a final working concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

-

Macrophage Stimulation:

-

Prepare a stock solution of PMA (e.g., 1 mg/mL in DMSO) or LPS (e.g., 1 mg/mL in sterile water).

-

After probe loading, wash the cells twice with warm PBS to remove any excess probe.

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

To induce HOCl production, add PMA to a final concentration of 50-100 ng/mL or LPS to a final concentration of 1 µg/mL.

-

Incubate the cells for the desired time period (e.g., 30-60 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.

-

For control experiments, include an unstimulated cell group (vehicle control) and a group pre-treated with an MPO inhibitor (e.g., 4-aminobenzoic acid hydrazide, ABAH) before PMA or LPS stimulation.

-

-

Confocal Microscopy Imaging:

-

Immediately after stimulation, image the cells using a confocal laser scanning microscope.

-

Set the excitation wavelength to ~530 nm and collect the emission between 550-600 nm.

-

Use a 40x or 63x oil-immersion objective for high-resolution imaging.

-

Optimize the laser power, detector gain, and pinhole settings to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching. It is crucial to use the same imaging settings for all experimental groups to allow for quantitative comparison.

-

Acquire images from multiple fields of view for each condition.

-

-

Image Analysis and Quantification:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of the images.

-

Define regions of interest (ROIs) around individual cells or the entire field of view.

-

Measure the mean fluorescence intensity for each ROI.

-

Subtract the background fluorescence from the measurements.

-

Calculate the fold-change in fluorescence intensity in stimulated cells compared to unstimulated control cells.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Signaling Pathway of HOCl Production

The production of HOCl in macrophages upon stimulation with PMA is a multi-step process involving a cascade of signaling events. The following diagram illustrates the key components of this pathway.

Caption: Signaling pathway of PMA-induced HOCl production in macrophages.

Troubleshooting

-

Low Fluorescence Signal:

-

Increase the concentration of this compound.

-

Increase the stimulation time with PMA or LPS.

-

Check the viability of the cells.

-

Optimize microscope settings (increase laser power or gain).

-

-

High Background Fluorescence:

-

Decrease the concentration of this compound.

-

Ensure thorough washing after probe loading.

-

Use a high-quality, low-autofluorescence imaging medium.

-

-

Phototoxicity/Photobleaching:

-

Reduce laser power and exposure time.

-

Use an anti-fade mounting medium if imaging fixed cells.

-

Acquire images in a single Z-plane if possible.

-

Conclusion